![molecular formula C15H6Cl2F3NO2 B2970779 8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one CAS No. 2058453-26-0](/img/structure/B2970779.png)

8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

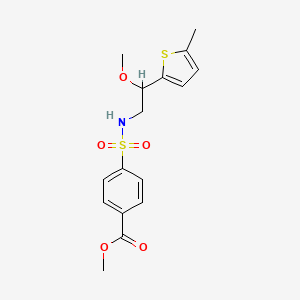

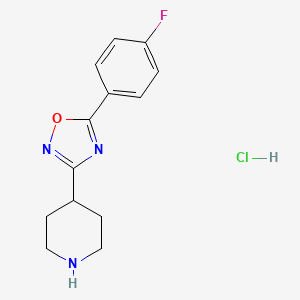

The compound appears to contain a chromen-2-one group, a common structure in many organic compounds, particularly in bioactive molecules . It also contains a pyridine ring, which is a basic heterocyclic compound that consists of a six-membered ring with five carbon atoms and one nitrogen atom . The presence of chloro and trifluoromethyl groups suggests that the compound might have interesting reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-2-one and pyridine rings, along with the attached chloro and trifluoromethyl groups . These groups could potentially influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For instance, the presence of the chloro and trifluoromethyl groups could influence its polarity, solubility, and stability .Scientific Research Applications

Synthesis Methodologies

Researchers have developed various synthesis methodologies for compounds structurally related to "8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one," focusing on efficient and diastereoselective synthesis processes. For instance, highly diastereoselective 1,3-dipolar cycloaddition reactions involving nonstabilized azomethine ylides and 3-nitro-2-trihalomethyl-2H-chromenes have been explored to synthesize 1-benzopyrano[3,4-c]pyrrolidines, showcasing the versatility of these compounds in organic synthesis (Korotaev et al., 2013).

Molecular Structure Analysis

The crystal and molecular structures of chromene derivatives have been extensively studied, revealing insights into their chemical behavior and potential applications. For example, the analysis of the supramolecular structure of certain chromene derivatives has been conducted using X-ray diffraction, NMR spectroscopy, and other techniques to understand their molecular conformations and interactions (Padilla-Martínez et al., 2011).

Antimicrobial and Anticancer Evaluation

Some chromene derivatives have been evaluated for their antimicrobial and anticancer activities, indicating their potential utility in developing new therapeutic agents. A study on the utility of certain chromene derivatives for constructing novel heterocyclic systems highlighted their antimicrobial and anticancer activities, suggesting the potential for these compounds in drug development (Ibrahim et al., 2022).

Mechanism of Action

Target of Action

It’s known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, contributing to their diverse applications .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Trifluoromethylpyridines and their derivatives have been found to play a significant role in the protection of crops from pests , suggesting they may interact with biochemical pathways related to pest resistance.

Result of Action

The use of trifluoromethylpyridines in agrochemicals suggests they may have effects on pest resistance .

Action Environment

The wide use of trifluoromethylpyridines in agrochemicals suggests they may be designed to withstand various environmental conditions .

Future Directions

properties

IUPAC Name |

8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6Cl2F3NO2/c16-10-3-1-2-7-4-9(14(22)23-13(7)10)12-11(17)5-8(6-21-12)15(18,19)20/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZICLJLYZAZFES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC(=O)C(=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6Cl2F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2970698.png)

![(2Z)-N-(4-chlorophenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2970700.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2970703.png)

![benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2970704.png)

![4-[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2970711.png)

![2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2970713.png)

![(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2970719.png)